

3-Fluorobenzoyl cyanide physical and chemical properties

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Compound of Interest

Compound Name: 3-Fluorobenzoyl cyanide

Cat. No.: B1338787

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An In-depth Technical Guide to 3-Fluorobenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Fluorobenzoyl cyanide** (CAS No: 658-08-2), a key intermediate in various synthetic applications. This document outlines its chemical structure, physical characteristics, a detailed synthesis protocol, and available spectral and safety data to support its use in research and development.

Core Properties and Data

3-Fluorobenzoyl cyanide is a fluorinated aromatic ketone and nitrile derivative. Its chemical structure incorporates a fluorine atom at the meta position of the benzoyl group, which can significantly influence its reactivity and the properties of downstream compounds.

Table 1: Physical and Chemical Properties of **3-Fluorobenzoyl Cyanide**

Property	Value	Source
CAS Number	658-08-2	[1] [2]
Molecular Formula	C ₈ H ₄ FNO	[1] [2]
Molecular Weight	149.12 g/mol	[1] [2]
Appearance	Pale-yellow to Yellow-brown Liquid	
Purity	95%	
Storage Temperature	2-8 °C	

Synthesis of 3-Fluorobenzoyl Cyanide

A common and effective method for the synthesis of substituted benzoyl cyanides, including **3-Fluorobenzoyl cyanide**, involves the reaction of the corresponding benzoyl chloride with a cyanide salt, typically copper(I) cyanide. This nucleophilic substitution reaction provides a direct route to the desired acyl cyanide.

Experimental Protocol: Synthesis from 3-Fluorobenzoyl Chloride

This protocol is based on a general method for the preparation of substituted benzoyl cyanides. [\[3\]](#)[\[4\]](#)

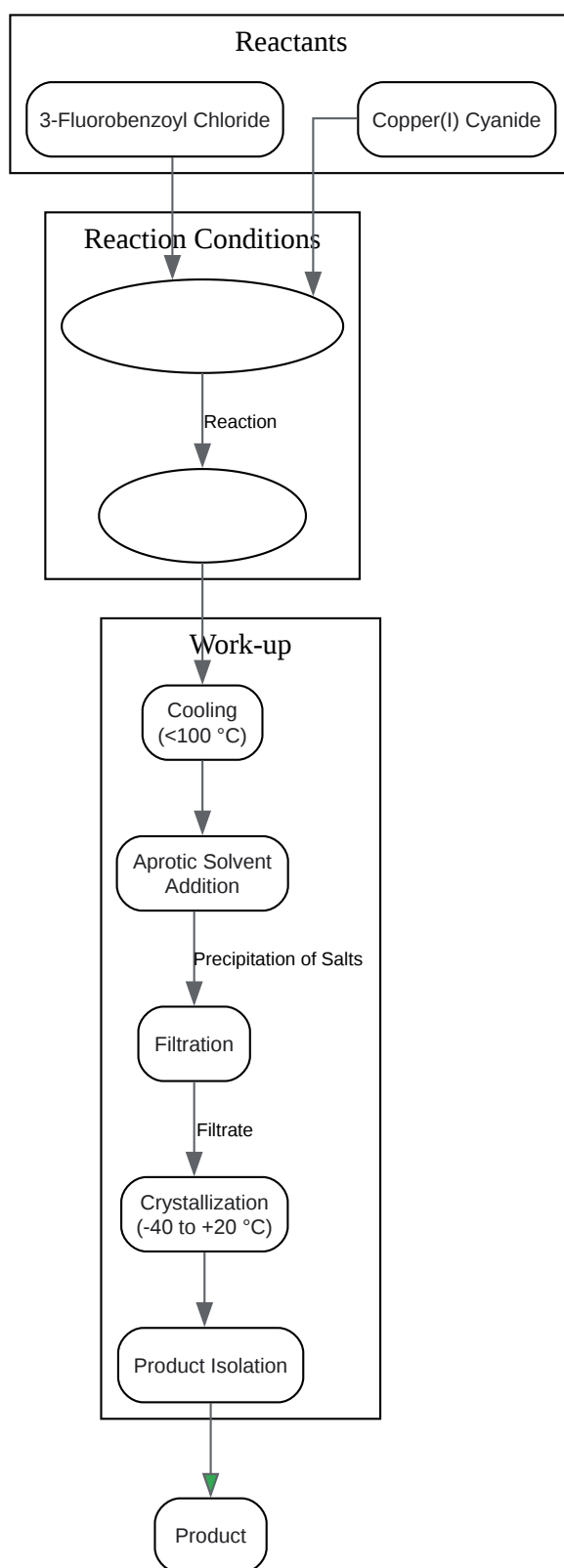
Materials:

- 3-Fluorobenzoyl chloride
- Copper(I) cyanide (CuCN)
- Anhydrous aprotic organic solvent (e.g., toluene or acetonitrile)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- In a reaction vessel equipped with a stirrer and under an inert atmosphere, 3-Fluorobenzoyl chloride is reacted with 0.9-1.4 molar equivalents of copper(I) cyanide.
- The reaction is typically carried out without a solvent at a temperature between 150 and 165 °C.
- After a reaction time of up to 5 hours, the mixture is cooled to below 100 °C.
- An aprotic organic solvent is added to the reaction mixture to precipitate the resulting copper salts.
- The precipitated copper salt is removed by filtration.
- The filtrate is then cooled to a temperature between -40 and +20 °C to crystallize the crude **3-Fluorobenzoyl cyanide**.
- The crystallized product is separated from the solvent and can be further purified if necessary.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **3-Fluorobenzoyl cyanide**.

Spectroscopic Data

While specific spectra for **3-Fluorobenzoyl cyanide** are not readily available in public databases, the expected spectral characteristics can be inferred from the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the fluorine-proton and proton-proton couplings on the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (likely in the range of 160-170 ppm), the cyanide carbon (around 115-120 ppm), and aromatic carbons. The carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling). For instance, in 4-fluorobenzaldehyde, the carbonyl carbon does not show C-F coupling, while the aromatic carbons do.^[5]

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups in **3-Fluorobenzoyl cyanide**.

- C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm^{-1} for the carbonyl group.
- C \equiv N Stretch: A sharp, medium-intensity absorption should appear around 2220-2240 cm^{-1} for the nitrile group.
- C-F Stretch: An absorption band in the range of 1100-1300 cm^{-1} is characteristic of the C-F bond.
- Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm^{-1} and 1450-1600 cm^{-1} , respectively, are indicative of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak (M⁺):** A peak at $m/z = 149$, corresponding to the molecular weight of **3-Fluorobenzoyl cyanide**, is expected.
- **Key Fragmentation Pathways:** Common fragmentation patterns for benzoyl derivatives include the loss of CO ($m/z = 121$) and the cyanide radical ($m/z = 123$). The fragmentation of the aromatic ring can also lead to characteristic ions. The mass spectrum of the related compound 3-cyanobenzaldehyde shows a prominent molecular ion peak and key fragments from the loss of a hydrogen atom and a CO molecule.^[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Fluorobenzoyl cyanide** is not widely available. However, based on the data for analogous compounds such as other fluorinated benzyl and benzoyl derivatives, the following precautions should be taken.

GHS Hazard Information (Anticipated):

- Pictograms:
 - Exclamation Mark
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
- Precautionary Statements:
 - P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

It is crucial to handle **3-Fluorobenzoyl cyanide** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the supplier-specific SDS.

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